Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Pharmaceutical impurity profiling Regulatory reference standards RP-HPLC method validation

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 167545-91-7) is a partially saturated benzimidazole heterocycle bearing an ethyl ester substituent at the 6-position of the fused bicyclic system. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 Da , this compound is a member of the broader 4,5,6,7-tetrahydrobenzimidazole carboxylate family.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 167545-91-7
Cat. No. B171253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
CAS167545-91-7
SynonymsEthyl 4,5,6,7-tetrahydro-1H-benzo[d]iMidazole-6-carboxylate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=C(C1)NC=N2
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h6-7H,2-5H2,1H3,(H,11,12)
InChIKeyDFGNMGGMGPHJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS 167545-91-7: Supplier Selection Guide for the Tetrahydrobenzimidazole Carboxylate Building Block


Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 167545-91-7) is a partially saturated benzimidazole heterocycle bearing an ethyl ester substituent at the 6-position of the fused bicyclic system. With a molecular formula of C10H14N2O2 and a molecular weight of 194.23 Da , this compound is a member of the broader 4,5,6,7-tetrahydrobenzimidazole carboxylate family. It has a well-defined melting point of 145–150 °C and a predicted LogP of approximately 1.08 . The compound is supplied as a key synthetic intermediate for serotonin 5-HT3 receptor antagonist programs and is additionally listed as a fully characterized pharmaceutical impurity reference standard (Ramosetron Impurity 14) for ANDA/DMF submissions .

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate: Why the Methyl Ester or the Hydrochloride Salt Cannot Simply Replace It


Tetrahydrobenzimidazole carboxylates with different ester groups (methyl vs. ethyl) or different salt forms (free base vs. hydrochloride) are not functionally interchangeable in regulated pharmaceutical development or in synthetic sequences that require precise reactivity profiles. The ethyl ester (CAS 167545-91-7) possesses a distinct retention time in RP‑HPLC, a higher LogP (~1.08 vs. a lower predicted value for the methyl analog), and a melting point of 145–150 °C that serves as an identity test . Furthermore, only the ethyl ester is specifically defined and characterized as Ramosetron Impurity 14, a reference standard for which full Certificates of Analysis (COA), HPLC chromatograms, mass spectra, and NMR data are provided to meet ICH guidelines for ANDA/DMF submissions . Using the methyl ester (CAS 26785-89-7) or the hydrochloride salt (CAS 167545-99-5) in place of the free-base ethyl ester would alter method retention times, compromise impurity tracking, and potentially invalidate regulatory filings. Therefore, generic substitution is precluded by both analytical and regulatory constraints.

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate: Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


Regulatory Identity: Unique Assignment as Ramosetron Impurity 14 vs. Unassigned Methyl Ester

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 167545-91-7) is the only 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate ester that is specifically cataloged and fully characterized as Ramosetron Impurity 14, a pharmaceutical impurity reference standard for ANDA/DMF submissions . The methyl ester analog (CAS 26785-89-7) is not listed as a Ramosetron impurity and lacks the standardized Certificate of Analysis (COA), HPLC chromatogram, mass spectrum, and NMR dataset that are pre-compiled for the ethyl ester by specialist suppliers such as Sinco . The ethyl ester is supplied with purity ≥95% and with batch-specific analytical data suitable for regulatory filing, whereas the methyl ester is typically offered as a general synthetic building block without impurity-specific documentation .

Pharmaceutical impurity profiling Regulatory reference standards RP-HPLC method validation

Physicochemical Identity Test: Melting Point Defines Lot-to-Lot Consistency

The free-base ethyl ester has a reported melting point of 145–150 °C, a value that can be used as an orthogonal identity test during incoming material release . In contrast, the methyl ester analog (CAS 26785-89-7) lacks a consistently reported melting point across vendor datasheets, with major suppliers such as Sigma-Aldrich listing it simply as a 'White to Yellow Solid' without a numerical mp value . The hydrochloride salt of the ethyl ester (CAS 167545-99-5) has a different melting point owing to its salt form . The availability of a defined melting point for the target compound supports unambiguous identity confirmation by differential scanning calorimetry (DSC) or capillary melting point apparatus, reducing the risk of misidentification during procurement.

Compound identity verification Solid-state characterization Quality control release testing

Chromatographic Differentiation: Higher LogP and Retention Time Aid HPLC Method Specificity

The ethyl ester has a predicted LogP of 1.08 (PSA 54.98 Ų) , which is higher than the predicted LogP of the methyl ester (CAS 26785-89-7, molecular formula C9H12N2O2, MW 180.21). This difference in lipophilicity translates into distinct retention times under reversed-phase HPLC conditions, a property that is exploited when the ethyl ester is used as a system suitability marker or impurity reference in Ramosetron analytical methods . The hydrochloride salt (CAS 167545-99-5) introduces an additional ionic character that further alters chromatographic behavior . Quantitative retention-time offsets between the ethyl and methyl esters have not been published in a head-to-head study; however, the observed LogP differential of at least ~0.3–0.5 units is consistent with an expected increase in RP‑HPLC retention factor (k') of approximately 1.5–2× for the ethyl ester under typical C18 conditions.

RP-HPLC method development Impurity separation Lipophilicity-driven retention

Synthetic Intermediate Provenance: The Tetrahydrobenzimidazole Scaffold Delivers High-Potency 5-HT3 Antagonism

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate belongs to the 4,5,6,7-tetrahydrobenzimidazole scaffold class that has been documented to produce exceptionally potent, long-lasting 5-HT3 receptor antagonists. In comparative in vivo pharmacology studies, 4,5,6,7-tetrahydrobenzimidazole derivatives YM060 (Ramosetron), YM114 (KAE-393), YM-26103-2, and YM-26308-2 exhibited apparent DR2 values of 0.068, 0.068, 0.019, and 0.011 µg/kg i.v., respectively, against 5-HT-induced bradycardia in anesthetized rats, making them 13‑ to 79‑fold more potent than ondansetron (DR2 = 0.89 µg/kg i.v.) [1]. The carboxylate ester at the 5(6)-position of the tetrahydrobenzimidazole nucleus is a critical synthetic handle that enables further derivatization to the final 5-HT3 antagonist [2][3]. While the target compound itself is an intermediate and not the final active molecule, the potency metrics of the final 5-HT3 antagonist drugs that are ultimately derived from this scaffold establish the scientific value of sourcing the correct ester intermediate.

5-HT3 receptor antagonist synthesis Ramosetron intermediates Tetrahydrobenzimidazole pharmacophore

Commercial Purity Tiering: ≥95% Free-Base Ethyl Ester vs. 98% Methyl Ester from Divergent Supply Chains

The free-base ethyl ester is commercially available at ≥95% purity from multiple independent suppliers, including Leyan (Cat. No. 1838871, purity ≥95%) , Sinco (Cat. No. R50316, purity 95%) , and Alchem Pharmtech (Cat. No. Z-50668, purity 95%) , all of whom supply the compound in research-grade quantities ranging from 10 mg to 100 g. The methyl ester analog (CAS 26785-89-7) is offered at 98% purity by Sigma-Aldrich but is not manufactured as a pharmaceutical impurity reference standard, meaning the underlying supply chain quality systems, impurity profile documentation, and regulatory compliance frameworks differ substantially between the two products. The ethyl ester supply from Sinco specifically includes batch-specific HPLC purity data, MS, and NMR spectra calibrated for ICH Q3A/Q3B impurity reporting thresholds .

Chemical procurement Purity specification Supplier qualification

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Generic Ramosetron ANDA/505(b)(2) Filing – Impurity Reference Standard Procurement

Pharmaceutical companies developing a generic version of Ramosetron Hydrochloride require a fully characterized impurity reference standard for Ramosetron Impurity 14 to support HPLC method validation, forced degradation studies, and setting of impurity acceptance criteria per ICH Q3B. Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate (CAS 167545-91-7) is the only 4,5,6,7-tetrahydrobenzimidazole-6-carboxylate ester that is specifically defined and sold as Ramosetron Impurity 14, with comprehensive COA, HPLC chromatogram, mass spectrum, and H‑NMR data provided . Use of the methyl ester analog would fail to meet the regulatory requirement for a properly characterized impurity standard, as it lacks both the designated impurity nomenclature and the accompanying analytical documentation package. The ethyl ester's defined melting point (145–150 °C) further provides a convenient orthogonal identity check .

Medicinal Chemistry Synthesis of 5-HT3 Antagonist Candidate Libraries

Medicinal chemists synthesizing novel tetrahydrobenzimidazole-based 5-HT3 antagonists require a carboxylate ester intermediate that can be elaborated via the carboxylic acid or acid chloride to the final 5-substituted tetrahydrobenzimidazole derivatives. The ethyl ester (CAS 167545-91-7) is a direct precursor in the synthetic routes described in Yamanouchi's foundational patents (US 5,344,927, US 5,496,942) for compounds exhibiting 13‑ to 79‑fold higher potency than ondansetron in in vivo 5-HT3 antagonism assays [1][2][3]. The ethyl ester offers a balance of reactivity (faster hydrolysis than the methyl ester under basic conditions) and lipophilicity (LogP 1.08) that facilitates extraction and purification during multistep synthesis .

Pharmaceutical QC Method Development for Tetrahydrobenzimidazole-Related Substances

Analytical development laboratories establishing an RP‑HPLC method for the determination of tetrahydrobenzimidazole-related substances in Ramosetron drug substance require a series of well-characterized impurity markers. The ethyl ester's higher LogP (~1.08) relative to the methyl ester ensures it elutes later under reversed-phase conditions, providing a useful retention-time marker for late-eluting nonpolar impurities . Its availability as a certified reference standard with batch-specific chromatographic purity data enables its direct use as a system suitability standard (SST) in validated HPLC methods, whereas the methyl ester, lacking certified impurity documentation, would require in-house characterization before use.

Corrosion Inhibitor Research Leveraging the Tetrahydrobenzimidazole Core

Industrial laboratories investigating tetrahydrobenzimidazole derivatives as corrosion inhibitors for mild steel in acidic media may select the ethyl ester variant for its documented thermal stability (mp 145–150 °C) and synthetic accessibility. US Patent 3,920,678 teaches that 4,5,6,7-tetrahydrobenzimidazoles exhibit outstanding corrosion-inhibiting and antioxidant properties [4]. The ethyl ester provides a convenient, ester-protected form that can be hydrolyzed to the free carboxylic acid for subsequent conjugation to corrosion-inhibiting formulations. The higher boiling point of the ethyl ester (predicted 386.0 °C) relative to the methyl ester may also be advantageous in elevated-temperature industrial applications .

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.